molecular formula C28H35ClFN3O9 B12816849 3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

Cat. No.: B12816849
M. Wt: 612.0 g/mol
InChI Key: XWPNDIVVZNCKJR-UHFFFAOYSA-N
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Description

3-acetyl-3-hydroxypentanedioic acid: and 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide are two distinct chemical compounds with unique structures and properties The former is a derivative of pentanedioic acid, while the latter is a benzamide derivative

Preparation Methods

3-acetyl-3-hydroxypentanedioic acid

The synthesis of 3-acetyl-3-hydroxypentanedioic acid typically involves the acetylation of 3-hydroxypentanedioic acid. This can be achieved through the reaction of 3-hydroxypentanedioic acid with acetic anhydride under acidic conditions . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

The synthesis of this benzamide derivative involves the condensation of 4-amino-5-chloro-2-ethoxybenzoic acid with 1-[4-(4-fluorobenzyl)morpholin-2-yl]methanamine . The reaction is typically carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane .

Chemical Reactions Analysis

3-acetyl-3-hydroxypentanedioic acid

This compound can undergo various chemical reactions, including:

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

This compound can undergo:

Scientific Research Applications

3-acetyl-3-hydroxypentanedioic acid

This compound is used in the synthesis of various bioactive molecules and as an intermediate in organic synthesis.

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

This benzamide derivative is studied for its potential as a therapeutic agent, particularly as a selective 5-HT4 receptor agonist. It is used in the treatment of gastrointestinal disorders such as chronic gastritis and functional dyspepsia .

Mechanism of Action

3-acetyl-3-hydroxypentanedioic acid

The mechanism of action of this compound is primarily related to its role as an intermediate in biochemical pathways. It can participate in various enzymatic reactions, leading to the formation of bioactive molecules .

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

This compound acts as a selective 5-HT4 receptor agonist, enhancing gastrointestinal motility by stimulating serotonin receptors in the gut. This leads to increased acetylcholine release, which promotes muscle contractions in the gastrointestinal tract .

Comparison with Similar Compounds

3-acetyl-3-hydroxypentanedioic acid

Similar compounds include:

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

These comparisons highlight the unique structural features and reactivity of the compounds, making them valuable in their respective applications.

Properties

Molecular Formula

C28H35ClFN3O9

Molecular Weight

612.0 g/mol

IUPAC Name

3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

InChI

InChI=1S/C21H25ClFN3O3.C7H10O6/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;1-4(8)7(13,2-5(9)10)3-6(11)12/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

XWPNDIVVZNCKJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.CC(=O)C(CC(=O)O)(CC(=O)O)O

Origin of Product

United States

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